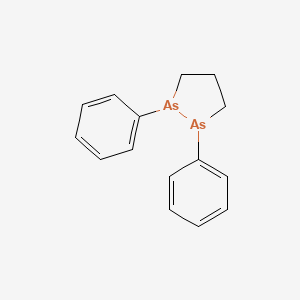
1,2-Diphenyl-1,2-diarsolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-1,2-diarsolane: is an organoarsenic compound with the molecular formula C15H16As2 . It is characterized by the presence of two arsenic atoms bonded to two phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Diphenyl-1,2-diarsolane can be synthesized through the reaction of diphenylarsine chloride with sodium arsenite in the presence of a reducing agent such as sodium borohydride . The reaction typically occurs in an inert atmosphere to prevent oxidation of the arsenic atoms .
Industrial Production Methods: This includes the use of larger reaction vessels, continuous flow reactors, and more efficient purification methods to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diphenyl-1,2-diarsolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsenic hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products:
Oxidation: Arsenic oxides and phenyl derivatives.
Reduction: Arsenic hydrides and phenyl derivatives.
Substitution: Various substituted phenylarsine compounds.
Aplicaciones Científicas De Investigación
1,2-Diphenyl-1,2-diarsolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism by which 1,2-diphenyl-1,2-diarsolane exerts its effects involves the interaction of its arsenic atoms with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used .
Comparación Con Compuestos Similares
1,2-Diphenyl-1,2-diphosphane: Similar structure but with phosphorus atoms instead of arsenic.
1,2-Diphenyl-1,2-disilane: Similar structure but with silicon atoms instead of arsenic.
1,2-Diphenyl-1,2-digermane: Similar structure but with germanium atoms instead of arsenic
Uniqueness: 1,2-Diphenyl-1,2-diarsolane is unique due to the presence of arsenic atoms, which impart distinct chemical properties and reactivity compared to its phosphorus, silicon, and germanium analogs. These properties make it valuable for specific applications where the unique reactivity of arsenic is required .
Propiedades
Número CAS |
2736-55-2 |
|---|---|
Fórmula molecular |
C15H16As2 |
Peso molecular |
346.13 g/mol |
Nombre IUPAC |
1,2-diphenyldiarsolane |
InChI |
InChI=1S/C15H16As2/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clave InChI |
NWKIFTDVEUIWNE-UHFFFAOYSA-N |
SMILES canónico |
C1C[As]([As](C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



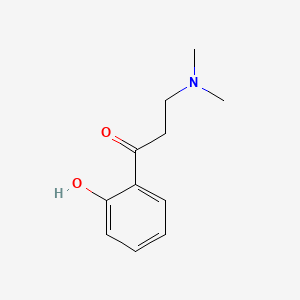

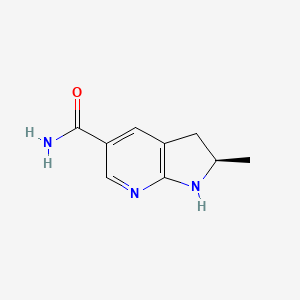

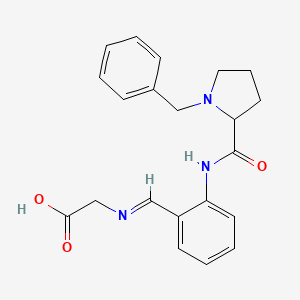
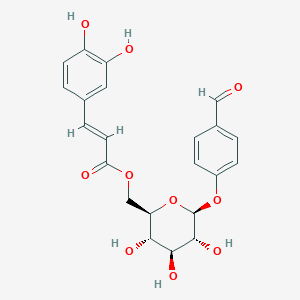
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
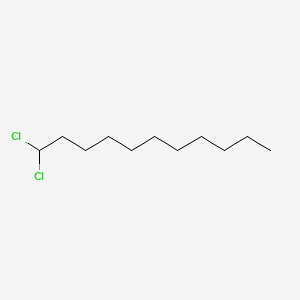

![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)

![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)
